molecular formula C5H5N5OS B1248999 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one CAS No. 88550-56-5

2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one

Cat. No.: B1248999
CAS No.: 88550-56-5
M. Wt: 183.19 g/mol
InChI Key: TWLCFFLQLXBKAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one involves several steps. One common synthetic route includes the use of manganese(IV) oxide as a reagent . The reaction conditions typically involve stirring the reaction mixture at room temperature for a specific duration. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.

Properties

IUPAC Name

2-amino-6-sulfanylidene-7,9-dihydro-3H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(12)10-4)7-5(11)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLCFFLQLXBKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=S)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439924
Record name 8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88550-56-5
Record name 2-Amino-1,6,7,9-tetrahydro-6-thioxo-8H-purin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88550-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxythioguanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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